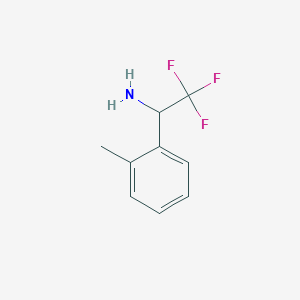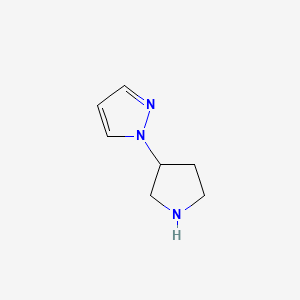
1-(吡咯烷-3-基)-1H-吡唑
描述
“1-(Pyrrolidin-3-YL)-1H-pyrazole” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . In the laboratory, pyrrolidine is usually synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-3-YL)-1H-pyrazole” is characterized by a pyrrolidine ring . This five-membered ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学研究应用
杂环化合物的合成:吡唑衍生物的一个重要应用是合成各种杂环化合物。例如,据报道合成了1-(吡咯烷-2-基甲基)-1H-唑类和相关化合物,这些化合物可用作化合物库先导导向合成的构件。这些化合物符合低分子量亲水性三维模板的定义,在药物化学中很有价值 (Zhersh 等人,2013 年).
质子转移机理的研究:吡唑衍生物因其独特的光致质子转移特性而受到研究。对 2-(1H-吡唑-5-基)吡啶及其衍生物的研究证明了三种类型的光反应,包括激发态分子内和分子间双质子转移,这对于理解分子系统中的质子动力学具有重要意义 (Vetokhina 等人,2012 年).
光电应用:吡唑衍生物被用于开发用于磷光有机发光二极管 (PhOLED) 的材料。例如,3-(1H-吡唑-1-基)吡啶已被用于构建蓝色、绿色和白色 PhOLED 的双极性主体材料,展示了这些化合物在推进光电技术中的作用 (Li 等人,2016 年).
生物医学应用:吡唑并[3,4-b]吡啶类,一组包括 1H-吡唑并[3,4-b]吡啶类的杂环化合物,因其生物医学应用而被广泛研究。这些化合物已被合成用于各种治疗目的,表明它们在药物发现领域的重要性 (Donaire-Arias 等人,2022 年).
抗菌活性:一些吡唑衍生物因其抗菌活性而被探索。例如,基于包括吡唑衍生物在内的杂环部分的壳聚糖席夫碱的合成和研究证明了在创造抗菌剂方面的潜力 (Hamed 等人,2020 年).
作用机制
Target of Action
Compounds characterized by the pyrrolidine ring, such as 1-(pyrrolidin-3-yl)-1h-pyrazole, have been reported to exhibit target selectivity . The exact targets and their roles would require further investigation.
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization This could influence the compound’s interaction with its targets and the resulting changes
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound, which requires further investigation.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and influence the adme/tox results for drug candidates . This could impact the bioavailability of 1-(Pyrrolidin-3-YL)-1H-pyrazole.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities . The exact effects would depend on the specific targets and mode of action of the compound, which requires further investigation.
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its molecular environment.
生化分析
Biochemical Properties
1-(Pyrrolidin-3-YL)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
1-(Pyrrolidin-3-YL)-1H-pyrazole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(Pyrrolidin-3-YL)-1H-pyrazole involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(Pyrrolidin-3-YL)-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrrolidin-3-YL)-1H-pyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(Pyrrolidin-3-YL)-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
1-(Pyrrolidin-3-YL)-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific metabolic pathways, leading to changes in the production or utilization of metabolites . These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(Pyrrolidin-3-YL)-1H-pyrazole within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is important for determining the compound’s effectiveness and potential side effects .
Subcellular Localization
1-(Pyrrolidin-3-YL)-1H-pyrazole’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
属性
IUPAC Name |
1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKWDPTWJFIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196156-80-5 | |
| Record name | 1-(pyrrolidin-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



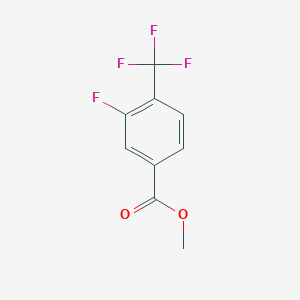
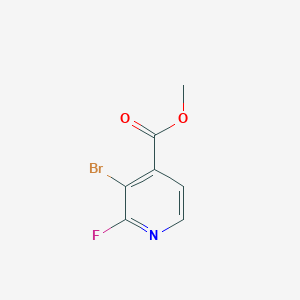
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)

![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)
![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)
![3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid](/img/structure/B1420796.png)

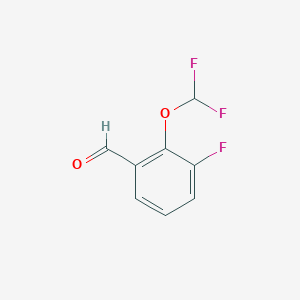

![2-[(4-nitro-1H-pyrazol-3-yl)thio]-1,3-benzothiazole](/img/structure/B1420800.png)

